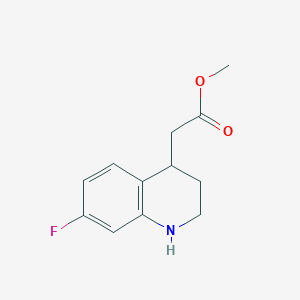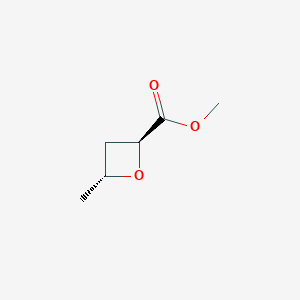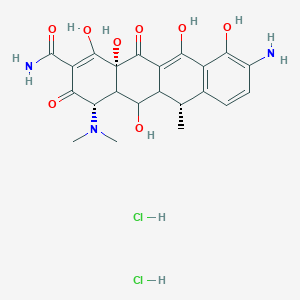
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexylsulfanyl group attached to a cyclobutane ring, which also bears a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid typically involves the reaction of cyclohexylthiol with 2-methylcyclobutanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating its nucleophilic attack on the carbonyl group of the cyclobutanone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has a range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylsulfanyl derivatives: Compounds with similar sulfanyl groups attached to different ring systems.
Cyclobutane carboxylic acids: Compounds with carboxylic acid groups attached to cyclobutane rings.
Uniqueness: 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is unique due to the combination of its cyclohexylsulfanyl and cyclobutane carboxylic acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H20O2S |
|---|---|
Molekulargewicht |
228.35 g/mol |
IUPAC-Name |
1-cyclohexylsulfanyl-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-9-7-8-12(9,11(13)14)15-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
YXZPTSNYXNHBFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1(C(=O)O)SC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)










